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Compound of Interest

2-Acetamido-5-bromoisonicotinic
Compound Name: _
acid

Cat. No.: B057784

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromoisonicotinic acid is a functionalized heterocyclic compound with
significant potential as a versatile building block in medicinal chemistry. While specific
applications of this compound are not extensively documented in publicly available literature,
its structural features—a pyridine core, a carboxylic acid handle, an acetamido group, and a
bromine atom—offer multiple avenues for chemical modification. This positions it as a valuable
scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom is
particularly advantageous, enabling facile carbon-carbon bond formation through palladium-
catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The carboxylic
acid can be readily converted into a variety of functional groups, such as amides and esters, to
explore structure-activity relationships (SAR).

This document provides detailed application notes and hypothetical protocols to guide
researchers in utilizing 2-acetamido-5-bromoisonicotinic acid for the discovery of new
bioactive molecules, drawing parallels from the well-established chemistry of the closely related
scaffold, 5-bromonicotinic acid. The potential applications of this scaffold are highlighted in the
context of synthesizing inhibitors for key therapeutic targets such as Poly(ADP-ribose)
polymerase (PARP) and various protein kinases.
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Physicochemical Properties

A summary of the key physicochemical properties of 2-Acetamido-5-bromoisonicotinic acid
is presented in the table below.

Property Value

CAS Number 871269-03-3

Molecular Formula CsH7BrN203

Molecular Weight 259.06 g/mol

Appearance Off-white to pale yellow solid (predicted)

Sparingly soluble in water, soluble in organic

Solubilit
Y solvents like DMSO and DMF (predicted)

Application in the Synthesis of Enzyme Inhibitors

The 2-acetamido-5-bromoisonicotinic acid scaffold is a promising starting point for the
development of various enzyme inhibitors, particularly in the fields of oncology and
inflammatory diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated
strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as
those with BRCA1/2 mutations.[1][2] The nicotinamide-like core of 2-acetamido-5-
bromoisonicotinic acid makes it an excellent candidate for designing novel PARP inhibitors
that bind to the NAD+ pocket of the enzyme. The bromine atom can be functionalized to
introduce various aryl or heteroaryl groups that can interact with key residues in the active site,
thereby enhancing potency and selectivity.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes,
and their dysregulation is implicated in numerous diseases, including cancer and inflammation.
[3][4] The pyridine core is a common feature in many approved kinase inhibitors. 2-Acetamido-
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5-bromoisonicotinic acid can be used to synthesize libraries of compounds for screening
against various kinases. The acetamido group and the substituent introduced at the 5-position
can be systematically varied to probe the SAR and optimize the inhibitory activity against
specific kinase targets.

Hypothetical Quantitative Data for Synthesized
Derivatives

The following tables present hypothetical biological activity data for derivatives of 2-
Acetamido-5-bromoisonicotinic acid to illustrate how quantitative data for novel compounds
can be structured.

Table 1: Hypothetical PARP-1 Inhibitory Activity of 2-Acetamido-5-arylisonicotinamide

Derivatives
Compound ID R-Group (at 5-position) PARP-1 ICso0 (nM)
ABIA-001 Phenyl 150
ABIA-002 4-Fluorophenyl 75
ABIA-003 3-Methoxyphenyl 120
ABIA-004 2-Pyridyl 50
Olaparib (Ref.) - 5

Table 2: Hypothetical Kinase Inhibitory Activity of N-substituted-2-acetamido-5-
phenylisonicotinamide Derivatives
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Compound ID N-Substituent Kinase Target ICs0 (NM)
ABIA-005 Benzyl EGFR 250
ABIA-006 4-Methoxybenzyl EGFR 180
ABIA-007 2-Phenylethyl VEGFR2 300
ABIA-008 Cyclohexylmethyl VEGFR2 220
Gefitinib (Ref.) - EGFR 20
Sunitinib (Ref.) - VEGFR2 15

Experimental Protocols

The following are detailed, adaptable protocols for the chemical modification of 2-acetamido-5-
bromoisonicotinic acid.

Protocol 1: Synthesis of N-Aryl-2-acetamido-5-
bromoisonicotinamides (Amide Coupling)

This protocol describes the formation of an amide bond between the carboxylic acid of 2-
acetamido-5-bromoisonicotinic acid and a primary or secondary amine.

Materials:

e 2-Acetamido-5-bromoisonicotinic acid

o Oxalyl chloride or Thionyl chloride

e Anhydrous Dichloromethane (DCM)

¢ Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
o Desired primary or secondary amine

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Saturated aqueous sodium bicarbonate solution
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e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

e Acid Chloride Formation: To a solution of 2-acetamido-5-bromoisonicotinic acid (1.0 eq) in
anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl
chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours or until
the reaction is complete (monitored by TLC).

o Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

o Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a
separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add
the amine solution dropwise to the acid chloride solution.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially
with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over
anhydrous sodium sulfate.

 Purification: Filter and concentrate the organic layer under reduced pressure. Purify the
crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Acetamido-5-arylisonicotinic
Acid Derivatives (Suzuki-Miyaura Cross-Coupling)

This protocol details the palladium-catalyzed cross-coupling of 2-acetamido-5-
bromoisonicotinic acid with an arylboronic acid.[5][6]

Materials:

o 2-Acetamido-5-bromoisonicotinic acid
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 Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)s, 5 mol%)
e Base (e.g., K2COs or KsPOa4, 2.0-3.0 eq)

e Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
o Ethyl acetate

e 1 MHCI

e Brine

e Anhydrous sodium sulfate

 Silica gel for column chromatography
Procedure:

e Reaction Setup: In a Schlenk flask, combine 2-acetamido-5-bromoisonicotinic acid (1.0
eq), the arylboronic acid (1.2 eq), and the base (e.g., K2COs, 2.0 eq).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

o Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq) and the
degassed solvent mixture.

¢ Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the
reaction progress by TLC or LC-MS.

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water. Acidify the aqueous layer with 1 M HCI to precipitate the product.

« |solation: Filter the precipitate and wash with water. Alternatively, extract the product into
ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b057784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

« Purification: Filter and concentrate the organic layer under reduced pressure. Purify the
crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Synthesis of Bioactive
Molecules
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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